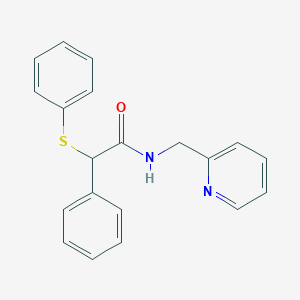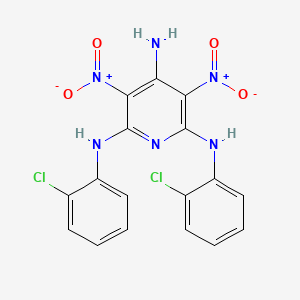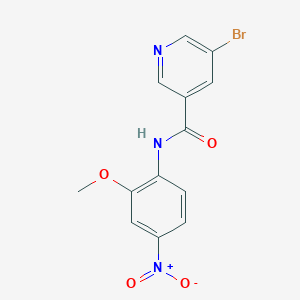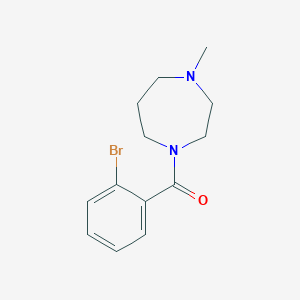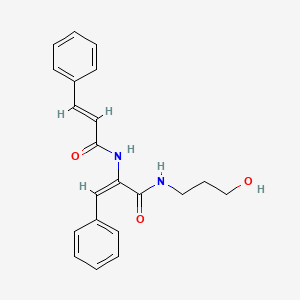
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide, also known as CAPPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAPPA belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide exerts its biological activities by modulating various signaling pathways. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its synthetic nature, which allows for the production of large quantities of the compound. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have low toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in vivo. Additionally, the identification of the molecular targets of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide and the elucidation of its mechanism of action can provide insights into its therapeutic potential. Finally, the evaluation of the efficacy of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in animal models of various diseases can pave the way for its use in clinical trials.
合成法
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide can be synthesized through a multistep process that involves the reaction of cinnamic acid with hydroxylamine to produce cinnamohydroxamic acid. The next step involves the reaction of cinnamohydroxamic acid with 3-chloro-1,2-propanediol to produce 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide. Finally, the reaction of 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide with phenylacetic acid in the presence of a base results in the formation of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide.
科学的研究の応用
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-N-(3-hydroxypropyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-15-7-14-22-21(26)19(16-18-10-5-2-6-11-18)23-20(25)13-12-17-8-3-1-4-9-17/h1-6,8-13,16,24H,7,14-15H2,(H,22,26)(H,23,25)/b13-12+,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDCVIVAVAGNC-DKLJFVBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
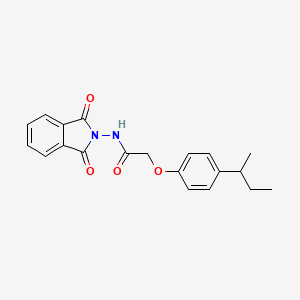
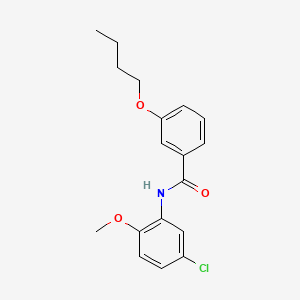
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
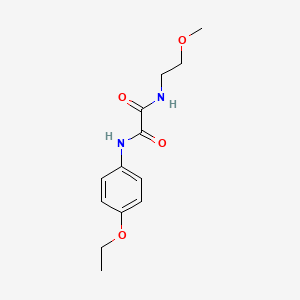
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
